molecular formula C11H8BrN3O2 B5090129 5-bromo-2-nitro-N-phenylpyridin-3-amine CAS No. 5342-60-9

5-bromo-2-nitro-N-phenylpyridin-3-amine

Cat. No.: B5090129
CAS No.: 5342-60-9
M. Wt: 294.10 g/mol
InChI Key: ZRHTXLITAPBRDP-UHFFFAOYSA-N
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Description

5-bromo-2-nitro-N-phenylpyridin-3-amine is a chemical compound with the molecular formula C11H8BrN3O2 It is known for its unique structure, which includes a bromine atom, a nitro group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-nitro-N-phenylpyridin-3-amine typically involves the nitration of 5-bromo-2-aminopyridine followed by the coupling of the resulting intermediate with aniline. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-nitro-N-phenylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Role as a Precursor:
5-Bromo-2-nitro-N-phenylpyridin-3-amine serves as a precursor in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into compounds that target specific diseases, including cancer and infectious diseases. The presence of the nitro group enhances its reactivity and potential biological activity, making it a valuable lead compound in drug discovery efforts .

Case Study:
In a study focused on developing anti-cancer agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell lines. Results indicated that certain modifications led to increased potency against specific tumor types, highlighting the compound's versatility in medicinal chemistry .

Biochemical Research

Investigating Biological Pathways:
This compound is utilized in studies aimed at understanding enzyme inhibition and receptor binding. Research has shown that it may interact with proteins involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic applications .

Interaction Studies:
Preliminary investigations into the binding affinity of this compound with various biological targets have suggested that it may inhibit key enzymes involved in disease processes. Such studies are crucial for elucidating the compound's role in therapeutic strategies .

Material Science

Novel Material Development:
The unique electronic properties of this compound make it a candidate for creating organic semiconductors and other advanced materials. Its structural features allow for tuning electronic properties, which is essential for applications in organic electronics .

Research Findings:
Research has demonstrated that compounds with similar structures exhibit promising characteristics as organic semiconductors, leading to their exploration in the development of flexible electronic devices and sensors .

Agricultural Chemistry

Formulation of Agrochemicals:
this compound is being investigated for its potential use in formulating effective pesticides and herbicides. Its chemical properties may contribute to enhanced crop protection strategies .

Case Study:
In agricultural studies, derivatives of this compound have shown efficacy against specific pests and diseases affecting crops, suggesting its utility in developing new agrochemical products .

Analytical Chemistry

Standardization in Analytical Methods:
This compound is employed as a standard in various analytical techniques, aiding in the detection and quantification of similar compounds across different samples. Its stable nature makes it suitable for calibration purposes in chromatographic methods .

Applications in Research:
Analytical studies utilizing this compound have facilitated the identification of related compounds in complex mixtures, demonstrating its importance in quality control and research settings .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentServes as a precursor for drugs targeting specific diseases; shows anti-cancer potential.
Biochemical ResearchInvestigates enzyme inhibition; interacts with proteins involved in metabolic pathways.
Material ScienceExplored for creating organic semiconductors; enhances electronic properties for advanced materials.
Agricultural ChemistryPotential use in formulating pesticides; effective against crop pests and diseases.
Analytical ChemistryUsed as a standard for detection and quantification; aids in chromatographic methods.

Mechanism of Action

The mechanism of action of 5-bromo-2-nitro-N-phenylpyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and phenyl group also contribute to its reactivity and interaction with molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-nitro-N-phenylpyridin-3-amine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, along with a phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-2-nitro-N-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O2/c12-8-6-10(11(13-7-8)15(16)17)14-9-4-2-1-3-5-9/h1-7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHTXLITAPBRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385704
Record name 5-bromo-2-nitro-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5342-60-9
Record name 5-bromo-2-nitro-N-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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